Tau Peptide (1-16) (human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tau Peptide (1-16) (human) is a fragment of the tau protein, which is a microtubule-associated protein predominantly found in neurons. The tau protein plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau Peptide (1-16) represents the first 16 amino acids of the tau protein and is often used in research to study the properties and functions of tau, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease and other tauopathies .

準備方法

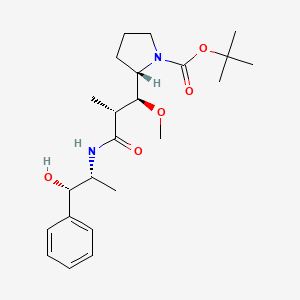

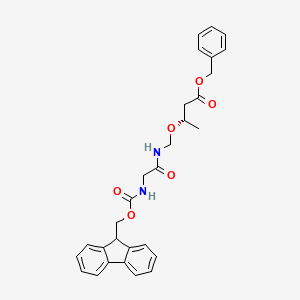

Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (1-16) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the chemical synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Tau Peptide (1-16) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The scalability of SPPS makes it suitable for producing large quantities of peptides for research and therapeutic applications .

化学反応の分析

Types of Reactions: Tau Peptide (1-16) can undergo various chemical reactions, including:

Oxidation: Oxidative modifications can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidative modifications, restoring the original methionine residues.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine residues.

Substitution: Peptides with altered amino acid sequences

科学的研究の応用

Tau Peptide (1-16) is extensively used in scientific research, particularly in the following areas:

Chemistry: Studying the chemical properties and reactivity of tau peptides.

Biology: Investigating the role of tau in microtubule stabilization and its interactions with other proteins.

Medicine: Understanding the mechanisms underlying tauopathies and developing potential therapeutic interventions.

Industry: Developing diagnostic tools and assays for detecting tau-related biomarkers in neurodegenerative diseases

作用機序

Tau Peptide (1-16) exerts its effects by interacting with microtubules and other cellular components. The peptide binds to the microtubule surface, promoting microtubule assembly and stability. In pathological conditions, abnormal phosphorylation of tau can lead to the formation of neurofibrillary tangles, which disrupt normal cellular functions and contribute to neurodegeneration. The molecular targets and pathways involved include microtubule-associated proteins, kinases, and phosphatases that regulate tau phosphorylation and aggregation .

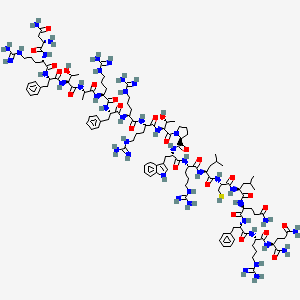

類似化合物との比較

Tau Peptide (17-42): Another fragment of the tau protein used to study different regions of tau.

Full-length Tau Protein: Used to investigate the complete structure and function of tau.

Phosphorylated Tau Peptides: Modified tau peptides that mimic the phosphorylated state of tau in neurodegenerative diseases.

Uniqueness: Tau Peptide (1-16) is unique in its ability to specifically target the N-terminal region of the tau protein, providing insights into the initial interactions of tau with microtubules and other cellular components. This specificity makes it a valuable tool for studying the early stages of tau-related pathologies .

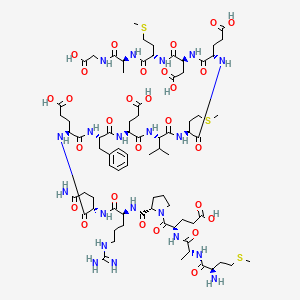

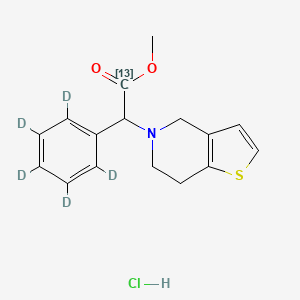

特性

分子式 |

C77H120N20O28S3 |

|---|---|

分子量 |

1870.1 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H120N20O28S3/c1-38(2)61(75(124)92-49(29-34-128-7)70(119)88-46(19-24-56(101)102)69(118)95-52(36-59(107)108)73(122)90-48(28-33-127-6)65(114)85-39(3)62(111)83-37-60(109)110)96-71(120)47(20-25-57(103)104)89-72(121)51(35-41-13-9-8-10-14-41)94-68(117)45(18-23-55(99)100)87-67(116)44(17-22-54(79)98)86-66(115)43(15-11-30-82-77(80)81)91-74(123)53-16-12-31-97(53)76(125)50(21-26-58(105)106)93-63(112)40(4)84-64(113)42(78)27-32-126-5/h8-10,13-14,38-40,42-53,61H,11-12,15-37,78H2,1-7H3,(H2,79,98)(H,83,111)(H,84,113)(H,85,114)(H,86,115)(H,87,116)(H,88,119)(H,89,121)(H,90,122)(H,91,123)(H,92,124)(H,93,112)(H,94,117)(H,95,118)(H,96,120)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H4,80,81,82)/t39-,40+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-/m0/s1 |

InChIキー |

HOMSIZRMKYVMQW-DCRWUTRYSA-N |

異性体SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@@H](CCSC)N |

正規SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)